Kinetic Specificity vs. Agmatine
In the Pseudomonas aeruginosa agmatine deiminase pathway, the enzyme AguB (N-carbamoylputrescine amidohydrolase) displays strict substrate specificity for N-carbamoylputrescine. The kinetic parameters of AguB for its native substrate can be directly compared to those of the upstream enzyme AguA (agmatine deiminase) for its substrate, agmatine, providing a functional differentiation of these consecutive steps [1].
| Evidence Dimension | Enzyme kinetic efficiency (Km, kcat) |
|---|---|
| Target Compound Data | For AguB with N-carbamoylputrescine: Km = 0.5 mM, kcat = 3.3 s⁻¹ |
| Comparator Or Baseline | For AguA with agmatine: Km = 0.6 mM, kcat = 4.2 s⁻¹ |
| Quantified Difference | AguB has a slightly lower Km (0.5 mM vs 0.6 mM) and a lower kcat (3.3 s⁻¹ vs 4.2 s⁻¹) compared to AguA. |
| Conditions | Purified recombinant AguA and AguB enzymes from Pseudomonas aeruginosa; kinetic assays performed in vitro. |
Why This Matters
These distinct kinetic parameters confirm that N-carbamoylputrescine is the specific and only substrate for AguB, and that agmatine cannot bypass this enzymatic step; researchers must procure the correct intermediate for AguB activity assays.
- [1] Nakada, Y., Jiang, Y., Nishijyo, T., Itoh, Y., & Lu, C. D. (2003). Identification of the putrescine biosynthetic genes in Pseudomonas aeruginosa and characterization of agmatine deiminase and N-carbamoylputrescine amidohydrolase of the arginine decarboxylase pathway. Microbiology, 149(3), 707-714. View Source
